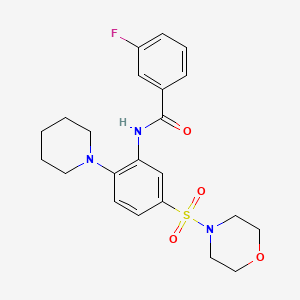![molecular formula C15H10ClF3N2O3 B7543727 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound that has been widely studied in the field of scientific research. It is commonly referred to as CFTR(inh)-172 and is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 works by binding to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel and preventing the channel from opening. This inhibition of the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel results in a decrease in chloride ion secretion and an increase in airway surface liquid volume, which can help to prevent the development of lung disease in CF patients.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been found to increase the expression of other chloride channels in airway epithelial cells, which can help to compensate for the loss of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide function in CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the lungs of CF patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, which makes it a valuable tool for studying the role of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide in CF and other diseases. Another advantage is its ability to prevent the development of lung disease in CF patients, which makes it a potential therapeutic agent for the treatment of CF. However, one limitation is that N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 is not effective against all N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide mutations, which limits its usefulness in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172. One area of research is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide inhibitors that can be used to treat CF and other diseases. Another area of research is the identification of new targets for CF therapy, such as the upregulation of other chloride channels or the reduction of inflammation in the lungs. Additionally, research is needed to better understand the biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 and its potential for use in other disease states.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 involves a series of chemical reactions that convert 2-chloro-5-(trifluoromethyl)aniline to the final product. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been extensively studied in the field of scientific research, particularly in the area of cystic fibrosis (CF) research. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can clog airways and lead to infections. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 has been found to be a potent and selective inhibitor of the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, which is defective in CF patients. By inhibiting the N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide chloride channel, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide(inh)-172 can prevent the excessive secretion of chloride ions and the subsequent dehydration of airway surfaces that contribute to the development of lung disease in CF patients.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-12-7-10(15(17,18)19)3-4-11(12)16/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJOBKUOUXEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)

![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
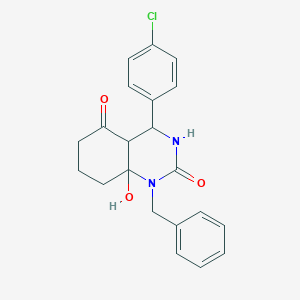
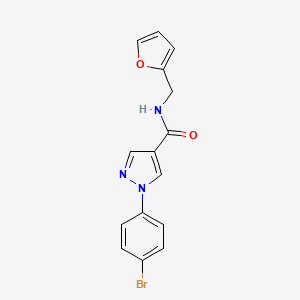
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
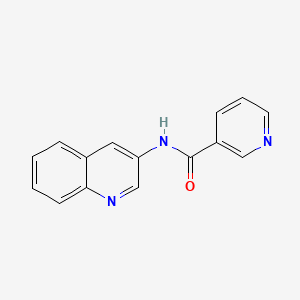
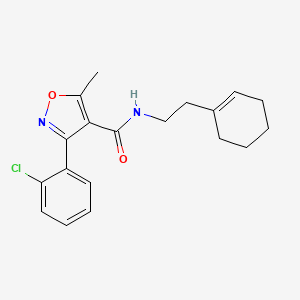
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)
